Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride

KOR agonist conformational restriction dihedral angle

Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 944086-67-3) is a chiral, Boc-protected bridged piperazine derivative. It features a rigid 2,5-diazabicyclo[2.2.2]octane core with defined (1S,4S) stereochemistry, a tert-butyloxycarbonyl (Boc) protecting group at N-2, and a hydrochloride salt form that enhances handling and aqueous solubility compared to its free base.

Molecular Formula C11H21ClN2O2
Molecular Weight 248.75 g/mol
Cat. No. B12106667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride
Molecular FormulaC11H21ClN2O2
Molecular Weight248.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCC1CN2.Cl
InChIInChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;/h8-9,12H,4-7H2,1-3H3;1H
InChIKeyLWGQWSDLRMTPCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride: A Chiral Boc-Protected Bridged Piperazine Scaffold for Conformationally Restricted Drug Discovery


Tert-butyl (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS 944086-67-3) is a chiral, Boc-protected bridged piperazine derivative. It features a rigid 2,5-diazabicyclo[2.2.2]octane core with defined (1S,4S) stereochemistry, a tert-butyloxycarbonyl (Boc) protecting group at N-2, and a hydrochloride salt form that enhances handling and aqueous solubility compared to its free base [1]. This scaffold serves as a key intermediate for synthesizing conformationally restricted ligands targeting sigma-1 receptors, kappa opioid receptors (KOR), and B-Raf kinase [2][3].

Why Generic Substitution of Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride Fails: Stereochemistry, Salt Form, and Scaffold Rigidity Are Not Interchangeable


Substituting this compound with its racemic mixture, the free base, an unprotected analogue, or a different bridged bicyclic scaffold introduces uncontrolled variables that cannot be adjusted post hoc. The (1S,4S) stereochemistry is essential for chiral-pool syntheses targeting enantiomerically pure bioactive molecules, as demonstrated in sigma-1 receptor ligand studies where stereoisomeric 2,5-diazabicyclo[2.2.2]octanes exhibited distinct binding profiles [1]. The hydrochloride salt provides superior solid-state stability and aqueous solubility (the free base has a calculated aqueous solubility of only approximately 3.8 g/L at 25°C) , directly impacting reaction homogeneity in aqueous or protic solvent systems. The Boc group at N-2 enables selective, orthogonal deprotection under mild acidic conditions (e.g., TFA/CH2Cl2) without affecting the bicyclic core, a critical requirement in multi-step pharmaceutical syntheses that is not met by methyl- or benzyl-protected analogues [2]. The 2,5-diazabicyclo[2.2.2]octane scaffold itself imposes a defined N–N distance and dihedral angle that cannot be achieved with the more strained 2,5-diazabicyclo[2.2.1]heptane or the flexible piperazine ring system [3].

Quantitative Differentiation Evidence for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride vs. Closest Analogs


Conformational Restriction and KOR Agonist Affinity: Defined Dihedral Angle in 2,5-Diazabicyclo[2.2.2]octane vs. Flexible Ethylenediamine Pharmacophore

The 2,5-diazabicyclo[2.2.2]octane scaffold locks the ethylenediamine pharmacophore into a defined N–C–C–N dihedral angle, enabling systematic study of conformation-activity relationships. In Wittig et al. (2017), the 2,5-dibenzyl substituted derivative (S,R,S)-16a exhibited a dihedral angle of approximately 160° and showed Ki = 31 nM at KOR, whereas its diastereomer (R,S,R)-16a showed Ki = 74 nM, demonstrating that stereochemistry-dependent conformational restriction directly modulates target affinity [1]. This is contrasted with the flexible KOR agonist 2, whose energetically favored conformer adopts a different dihedral angle and does not permit the same level of conformational control.

KOR agonist conformational restriction dihedral angle ethylenediamine pharmacophore

Sigma-1 Receptor Affinity and Selective Tumor Cell Cytotoxicity: Stereoisomeric 2,5-Diazabicyclo[2.2.2]octanes vs. Haloperidol Benchmark

Weber et al. (2016) synthesized stereoisomeric 2,5-diazabicyclo[2.2.2]octanes 14 and 15 via chiral-pool synthesis from (S)- or (R)-aspartate and evaluated their σ1 receptor affinity. The compounds exhibited good correlation between experimental Ki values and calculated free binding energies, with four crucial ligand-receptor interactions identified via MD simulations [1]. In an in vitro antitumor assay against seven human tumor cell lines, these bicyclic compounds selectively inhibited growth of the A427 lung carcinoma cell line through induction of apoptosis, behaving similarly to the known σ1 antagonist haloperidol [1]. The selectivity for A427 over six other tumor cell lines demonstrates target-specific activity.

sigma-1 receptor antitumor A427 apoptosis conformational restriction

Hydrochloride Salt vs. Free Base: Enhanced Aqueous Solubility and Handling for Multi-Step Synthetic Workflows

The hydrochloride salt form (CAS 944086-67-3, MW 248.75) offers practical advantages over the free base (CAS 944238-89-5, MW 212.29) for synthetic workflows. The free base has a calculated aqueous solubility of only approximately 3.8 g/L at 25°C , while the hydrochloride salt is described as having improved solubility in polar solvents and enhanced handling characteristics [1]. This difference is critical for reactions requiring aqueous or protic solvent conditions, such as Boc deprotection with TFA/water mixtures or aqueous workup steps. Additionally, the hydrochloride salt provides superior long-term solid-state stability, with vendors recommending room temperature storage for up to 3 years [2].

hydrochloride salt aqueous solubility solid-state stability Boc deprotection

Scaffold Advantage: 2,5-Diazabicyclo[2.2.2]octane (Ethylene-Bridged) vs. 2,5-Diazabicyclo[2.2.1]heptane (Methylene-Bridged) in Pharmacophore Geometry Control

The 2,5-diazabicyclo[2.2.2]octane scaffold represents a formally ethylene-bridged piperazine, whereas 2,5-diazabicyclo[2.2.1]heptane is a methylene-bridged analogue. Jordis and Küenburg (1996) described (1S,4S)-2,5-diazabicyclo[2.2.2]octane as a 'conformationally fixed piperazine analogue' and noted its utility for lead optimization across diverse pharmaceutical targets [1]. The ethylene bridge in the [2.2.2] system provides a wider N–N distance and reduced ring strain compared to the [2.2.1] system, which can influence both the geometric presentation of substituents and the basicity of the amine nitrogens. In antifilarial agent studies by Sturm et al. (1974), compounds derived from 2-methyl-2,5-diazabicyclo[2.2.2]octane and 2-methyl-2,5-diazabicyclo[2.2.1]heptane were directly compared, with both ring systems showing activity but the [2.2.2] series providing compounds 'somewhat more potent' than other ring systems evaluated [2].

bridged piperazine conformational fixation ring strain scaffold comparison

Boc Protection Strategy: Orthogonal Deprotection vs. N-Methyl or N-Benzyl Analogues in Multi-Step Syntheses

The Boc protecting group at N-2 of this compound enables selective removal under mild acidic conditions (e.g., TFA in CH2Cl2 or 3M HCl in dioxane) without affecting the bicyclic core or other sensitive functional groups that may be installed during synthesis [1]. This orthogonality is not available with N-methyl analogues (e.g., 2-methyl-2,5-diazabicyclo[2.2.2]octane, CAS 59893-25-3), which require harsher N-demethylation conditions, or N-benzyl analogues (e.g., 2-benzyl-2,5-diazabicyclo[2.2.2]octane), which require hydrogenolysis that may be incompatible with other reducible functional groups [2]. The Boc group also enhances solubility in organic solvents (LogP of the free base is 1.08) and provides a UV-active chromophore for reaction monitoring by TLC/HPLC [3].

Boc deprotection orthogonal protecting group TFA multi-step synthesis

Optimal Research and Industrial Scenarios for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride Based on Quantitative Evidence


Synthesis of Conformationally Restricted KOR Agonists with Defined Pharmacophore Geometry

The rigid 2,5-diazabicyclo[2.2.2]octane scaffold locks the ethylenediamine pharmacophore at a specific N–C–C–N dihedral angle, enabling systematic exploration of KOR agonist structure-activity relationships. Wittig et al. (2017) demonstrated that the 2,5-dibenzyl derivative (S,R,S)-16a achieved Ki = 31 nM at KOR with a dihedral angle of ~160°, while the diastereomer (R,S,R)-16a showed Ki = 74 nM [1]. This compound serves as the key chiral intermediate for installing the pyrrolidino moiety and benzyl substituents that drive KOR affinity and selectivity over MOR (8-fold), DOR (5-fold), and sigma receptor subtypes [1]. The hydrochloride salt form provides the aqueous solubility needed for the aqueous workup steps in the Dieckmann-analogous cyclization approach [2].

Development of Sigma-1 Receptor Ligands with Tumor Cell-Selective Cytotoxicity

Weber et al. (2016) showed that stereoisomeric 2,5-diazabicyclo[2.2.2]octane derivatives bind sigma-1 receptors with affinity values that correlate with MD-calculated binding energies, and selectively inhibit growth of A427 lung carcinoma cells via apoptosis induction among seven tumor lines tested, comparable to the sigma-1 antagonist haloperidol [1]. The (1S,4S)-configured Boc-protected hydrochloride is the optimal starting material for constructing such sigma-1 ligands via chiral-pool synthesis from (S)-aspartate, ensuring enantiomeric purity without requiring chiral separation [1][2]. The Boc group allows late-stage deprotection to reveal the free amine for further functionalization with diverse arylalkyl substituents that dictate sigma receptor subtype selectivity [1].

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal N-2 Protection and Defined Chirality

For drug discovery programs requiring sequential functionalization of the two nitrogen atoms with different substituents, the Boc-protected hydrochloride offers precise control: N-5 (free amine in the HCl salt form) can be alkylated, acylated, or arylated first, followed by Boc deprotection and functionalization of N-2 [1]. This orthogonal strategy is not feasible with N-methyl or symmetrical unprotected analogues. The (1S,4S) stereochemistry, derived from L-aspartate via chiral-pool synthesis, eliminates the need for costly chiral separation or asymmetric catalysis steps [2]. The compound's Fsp3 value of 0.909 reflects high sp3 carbon content, a parameter correlated with clinical success in drug development, making it an attractive scaffold for fragment-based drug discovery and lead optimization [3].

Pharmacophore Geometry Studies Comparing Bridged vs. Flexible Piperazine Bioisosteres

The 2,5-diazabicyclo[2.2.2]octane core serves as a conformationally locked bioisostere of the flexible piperazine ring, enabling researchers to determine whether conformational restriction enhances or diminishes target binding [1]. The ethylene bridge in the [2.2.2] system establishes a defined N–N distance that differs from both the methylene-bridged [2.2.1] system and unbridged piperazine, allowing systematic scaffold-hopping studies. Sturm et al. (1974) compared 2-methyl-2,5-diazabicyclo[2.2.2]octane derivatives directly against [2.2.1] and [3.2.1] analogues in antifilarial assays, demonstrating the utility of this scaffold series for pharmacophore mapping [2]. The hydrochloride salt's room-temperature stability (3-year shelf life) and defined stoichiometry (1:1 HCl) facilitate reproducible formulation for both in vitro and in vivo pharmacology studies [3].

Quote Request

Request a Quote for Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.